Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Overview
Description
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, also known as 6-methylpyrazin-2-yloxybenzoic acid ethyl ester, is an organic compound belonging to the class of pyrazines. It is a white crystalline solid that is used in a variety of scientific and industrial applications. This compound has been studied extensively in recent years, due to its potential use as a pharmaceutical ingredient and its unique properties.
Scientific research applications
Synthesis and Anti-inflammatory Activity
- Research on Heterocyclic Compounds:This study involves the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and their evaluation for anti-inflammatory activity. The compounds, derived from reactions involving substituted 2-aminopyrazines, were tested in vivo (Abignente et al., 1992).
Corrosion Inhibition
- Synthesis of Corrosion Inhibitors:A theoretical study was conducted on the synthesis of certain benzoate compounds, including ethyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, for use as corrosion inhibitors in acidic environments. The study also examined their protective effects on mild steel (Arrousse et al., 2021).
Tubulin Polymerization Inhibition
- Inhibition of Tubulin Polymerization in Cancer Cells:A study on a series of indenopyrazoles revealed that certain compounds, like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, exhibit antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).
Synthesis and Characterization
- Development of Novel Thrombin-Receptor Antagonists:Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives were synthesized and analyzed for their potential as thrombin-receptor antagonists. This study focused on the structural variations and biological activities of these compounds (郭瓊文, 2006).
Flavor Compounds Volatility
- Effect on Flavor Compound Volatility:Research on the effect of polyphenols on the volatility of flavor compounds like ethyl benzoate revealed that the interactions depend on the structures of both the flavor compound and the polyphenol. This study has implications for food science and sensory evaluation (Aronson & Ebeler, 2004).
properties
IUPAC Name |
ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-4-6-12(7-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBUDYDJSLBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=NC(=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640388 | |
Record name | Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate | |
CAS RN |
906352-99-6 | |
Record name | Ethyl 3-[(6-methyl-2-pyrazinyl)oxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906352-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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